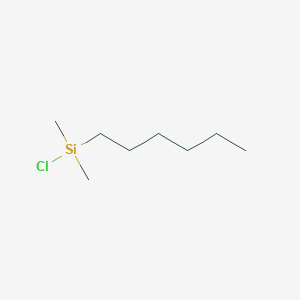

Chloro(hexyl)dimethylsilane

Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds have carved a significant niche in contemporary chemical research, bridging the gap between organic and inorganic chemistry. libretexts.org Their applications are diverse, ranging from the production of high-performance polymers (silicones) to their use as protecting groups in complex organic synthesis and as versatile reagents in cross-coupling reactions. acs.orgguidechem.com The ability to tune the properties of organosilicon compounds by modifying the organic substituents attached to the silicon atom allows for the design of molecules with specific functionalities. This versatility has led to their use in fields as varied as materials science, pharmaceuticals, and nanotechnology. chemimpex.com

The Unique Reactivity Profile of the Silicon-Chlorine Bond in Organosilanes

The silicon-chlorine (Si-Cl) bond is the reactive heart of organochlorosilanes. This bond is highly susceptible to cleavage by nucleophiles, a characteristic that underpins much of its synthetic utility. acs.orgresearchgate.net The polarity of the Si-Cl bond, with a partial positive charge on the silicon atom and a partial negative charge on the chlorine atom, makes the silicon atom an electrophilic center. This facilitates reactions with a wide range of nucleophiles, including water, alcohols, and amines, leading to the formation of silanols, alkoxysilanes, and silylamines, respectively. cambridge.orgresearchgate.net The ease of this cleavage can be influenced by the steric and electronic effects of the other substituents on the silicon atom. libretexts.org For instance, bulkier organic groups can sterically hinder the approach of nucleophiles, thereby reducing the reactivity of the Si-Cl bond. libretexts.org

Positioning Chloro(hexyl)dimethylsilane within the Broader Class of α-Haloalkylsilanes

This compound belongs to the family of monochlorosilanes, specifically a subtype where the silicon atom is bonded to one chlorine atom, two methyl groups, and one hexyl group. While not strictly an α-haloalkylsilane, where the halogen is on the carbon atom alpha to the silicon, its reactivity is fundamentally governed by the Si-Cl bond. The term α-haloalkylsilane typically refers to compounds with a Si-C-X (where X is a halogen) linkage. uni-regensburg.de However, the principles of reactivity and the synthetic applications of this compound share common ground with other organohalosilanes. The presence of the hexyl group, a six-carbon alkyl chain, imparts specific physical and chemical properties to the molecule, such as increased lipophilicity and altered volatility compared to smaller alkyl-substituted chlorosilanes.

Historical Context and Evolution of Research on Chlorosilane Derivatives

The study of chlorosilane derivatives dates back to the pioneering work in organosilicon chemistry. The "Direct Process," developed in the mid-20th century, provided an industrial-scale method for the synthesis of methylchlorosilanes, which are key precursors to silicone polymers. mdpi.comwikipedia.org This breakthrough spurred extensive research into the reactions and applications of various chlorosilane derivatives. acs.org Over the decades, research has evolved from focusing primarily on the synthesis of silicones to exploring the nuanced reactivity of chlorosilanes in a wide range of organic transformations. acs.org The development of hydrosilylation, a reaction involving the addition of a Si-H bond across a double or triple bond, further expanded the synthetic utility of chlorosilanes, as they can be readily converted to the corresponding hydrosilanes. nih.gov Today, research continues to uncover new catalytic systems and reaction pathways involving chlorosilane derivatives, highlighting their enduring importance in chemistry. acs.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3634-59-1 |

| Molecular Formula | C8H19ClSi |

| Molecular Weight | 178.78 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 184 °C |

| Density | 0.87 g/mL |

| Refractive Index (n20D) | 1.43 |

This data is compiled from multiple sources. chemimpex.comnetascientific.comchemsrc.com

Spectroscopic Data of this compound

| Spectroscopy Type | Data Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons and the dimethylsilyl protons. |

| GC-MS | The mass spectrum will exhibit a molecular ion peak and fragmentation patterns characteristic of the loss of methyl, hexyl, and chlorine groups. |

Detailed spectral data conforms to the structure of this compound. aliyuncs.com

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the hydrosilylation of 1-hexene (B165129) with chlorodimethylsilane (B94632) in the presence of a suitable catalyst. chemsrc.com Alternatively, the reaction of a Grignard reagent derived from 1-bromohexane (B126081) with dichlorodimethylsilane (B41323) can also yield the desired product. chemsrc.com

The primary reaction of this compound involves the nucleophilic substitution at the silicon center, leading to the cleavage of the Si-Cl bond. acs.org It readily reacts with water (hydrolysis) to form hexyl(dimethyl)silanol, which can further condense to form disiloxanes. Reaction with alcohols in the presence of a base yields the corresponding alkoxysilanes. These reactions are fundamental to its use as a surface modifying agent and as a protecting group in organic synthesis. guidechem.comnetascientific.com

Applications in Research and Industry

The versatile reactivity of this compound has led to its use in various research and industrial applications:

Surface Modification: It is used to create hydrophobic (water-repellent) surfaces on materials like glass and silica (B1680970). chemimpex.comnetascientific.com The hexyl group provides a nonpolar character to the modified surface.

Coupling Agent: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates in composite materials. chemimpex.comnetascientific.com

Organic Synthesis: In organic synthesis, it serves as a reagent to introduce the hexyldimethylsilyl group into molecules. This group can function as a protecting group for alcohols and other functional groups. guidechem.comchemimpex.com

Nanotechnology: The compound is utilized in the functionalization of nanoparticles, which can enhance their stability and dispersibility in various media. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

chloro-hexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYKSDDVPXVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-59-1 | |

| Record name | Chloro(hexyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Chloro Hexyl Dimethylsilane

Nucleophilic Substitution Chemistry at the Silicon Center

The silicon-chlorine bond in chloro(hexyl)dimethylsilane is polarized, with the silicon atom bearing a partial positive charge, making it an electrophilic center. This inherent polarity allows for a range of nucleophilic substitution reactions at the silicon atom.

Reaction with Organometallic Reagents for C-Si Bond Formation

The formation of new carbon-silicon (C-Si) bonds is a fundamental transformation in organosilicon chemistry. This compound readily reacts with various organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to achieve this. orgsyn.orgresearchgate.net These reactions proceed via a nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic silicon center, displacing the chloride ion and forming a stable C-Si bond.

The reactivity of organometallic reagents plays a crucial role in these substitution reactions. Organolithium reagents are generally more reactive than Grignard reagents. orgsyn.org While the high reactivity of organolithium reagents ensures smooth substitution, it can sometimes limit the functional group compatibility of the reaction. orgsyn.org Conversely, the lower reactivity of Grignard reagents may necessitate more forcing conditions, such as elevated temperatures or prolonged reaction times, to achieve complete conversion. orgsyn.org To overcome the sluggishness of Grignard reactions, catalytic amounts of certain salts, like zinc chloride, can be employed to facilitate the substitution. orgsyn.org

Table 1: Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | General Formula | Product | Key Features |

| Grignard Reagent | R-MgX | Hexyl(dimethyl)organosilane | Less reactive, may require catalysts or harsher conditions. orgsyn.org |

| Organolithium Reagent | R-Li | Hexyl(dimethyl)organosilane | Highly reactive, proceeds smoothly under mild conditions. orgsyn.org |

Formation of α-Metalated Silanes and Subsequent Electrophilic Trapping

Under specific conditions, it is possible to deprotonate the carbon atom alpha to the silicon in a silane (B1218182), forming an α-metalated silane, which is a potent nucleophile. While direct deprotonation of this compound is not the typical route, related α-silylorganolithium compounds can be generated and trapped. rsc.org For instance, the reaction of a silyllithium reagent with certain amides can generate an intermediate that is effectively an α-silylamine carbanion. rsc.org This nucleophilic species can then be trapped by various electrophiles, such as alkyl halides or carbonyl compounds. rsc.orgbris.ac.uk

The stability and reactivity of these α-metalated intermediates are influenced by factors like the solvent and the nature of the substituents on the silicon atom. bris.ac.uk The successful trapping of these transient species allows for the synthesis of more complex and functionalized organosilanes. rsc.orgbris.ac.uk

Silylation Reactions with Protic and Heteroatom Nucleophiles

This compound is an effective silylating agent, used to introduce the hexyldimethylsilyl group onto molecules containing protic functional groups, such as alcohols, amines, and thiols. cymitquimica.comchemdad.com This reaction, known as silylation, proceeds via nucleophilic attack of the heteroatom (oxygen, nitrogen, or sulfur) on the silicon center, with the concomitant expulsion of a chloride ion. The driving force for this reaction is the formation of a stable silicon-heteroatom bond.

Silylation is a widely used protection strategy in organic synthesis. The resulting silyl (B83357) ethers, silyl amines, and silyl thioethers exhibit increased stability under various reaction conditions compared to the parent functional groups. cymitquimica.com The steric bulk of the hexyldimethylsilyl group can also provide selectivity in reactions. gelest.com These protecting groups can be selectively removed under specific conditions, often using a fluoride (B91410) source. gelest.com

Table 2: Silylation of Protic Nucleophiles with this compound

| Nucleophile | Functional Group | Product |

| Alcohol (R-OH) | Hydroxyl | Silyl Ether (R-O-Si(CH₃)₂(C₆H₁₃)) |

| Amine (R-NH₂) | Amino | Silyl Amine (R-NH-Si(CH₃)₂(C₆H₁₃)) |

| Thiol (R-SH) | Thiol | Silyl Thioether (R-S-Si(CH₃)₂(C₆H₁₃)) |

Hydrosilylation Reactions Involving this compound

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne). While this compound itself does not possess an Si-H bond, it can be converted to a hydrosilane, such as hexyldimethylsilane, which can then participate in hydrosilylation reactions. This process is a powerful method for the synthesis of a wide array of organosilicon compounds. chemistryviews.orgmdpi.com

Catalytic Systems for Hydrosilylation (e.g., Nickel-Catalyzed)

Hydrosilylation reactions are typically catalyzed by transition metal complexes, with platinum-based catalysts being historically prevalent. chemistryviews.org However, due to the high cost of platinum, catalysts based on more earth-abundant metals like nickel have gained significant attention. mdpi.comnih.gov Nickel catalysts, often in the form of nickel(II) complexes, have proven to be effective for the hydrosilylation of alkenes and alkynes. mdpi.comnih.govresearchgate.net

For example, a simple system of NiCl₂·6H₂O activated by a base can catalyze the anti-Markovnikov hydrosilylation of terminal alkenes with primary silanes under mild conditions. nih.gov Pincer-type nickel complexes have also been shown to be highly efficient catalysts for the hydrosilylation of various unsaturated substrates, including alkenes, ketones, and aldehydes. mdpi.com The mechanism often involves the formation of a nickel-hydride species as a key catalytic intermediate. researchgate.netresearchgate.net

Chemoselective Hydrosilylation of Unsaturated Systems

A significant challenge in hydrosilylation is achieving chemoselectivity when multiple unsaturated functional groups are present in a molecule. Recent advancements have led to the development of catalytic systems that exhibit high chemoselectivity. For instance, certain zinc-based catalysts have been shown to selectively hydrosilylate alkynes in the presence of alkenes. chemistryviews.orgresearchgate.net This selectivity is attributed to a mechanism that involves the activation of the C≡C triple bond rather than the Si-H bond. chemistryviews.orgresearchgate.net

Similarly, in the hydrosilylation of α,β-unsaturated carbonyl compounds, the choice of catalyst and silane can direct the reaction towards either 1,2-addition (to the carbonyl group) or 1,4-conjugate addition (to the C=C double bond). mdpi.com Nickel-catalyzed systems have demonstrated the ability to selectively hydrosilylate the alkene moiety in enones, particularly when the solvent is carefully chosen. mdpi.com This chemoselectivity is crucial for the synthesis of complex molecules with multiple functionalities.

Isomerizing Hydrosilylation Pathways

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental process in organosilicon chemistry. When using chlorosilanes like this compound, the reaction can be accompanied by isomerization of the alkene substrate, leading to a mixture of products. The reaction outcome is highly dependent on the catalyst and reaction conditions.

During the platinum-catalyzed hydrosilylation of terminal alkenes, the initial addition of the silyl group can occur at either the terminal (α-position) or internal (β-position) carbon. However, the platinum-hydride species formed in the catalytic cycle can also catalyze the migration of the double bond along the alkene's carbon chain. This isomerization competes with the hydrosilylation, resulting in the formation of various regioisomeric silylalkanes. For instance, the hydrosilylation of hex-1-ene could yield not only the expected terminally silylated hexane (B92381) but also isomers where the silicon atom is attached to the second or third carbon of the hexyl chain.

The use of specific catalysts can influence the degree of isomerization. While chloroplatinic acid is a common catalyst, it often promotes significant isomerization. open.ac.uk Ruthenium-based catalysts have also been explored for hydrosilylation, offering different selectivity profiles. researchgate.net The choice of silane is also critical; chlorosilanes can yield a mixture of addition products, whereas other silanes like triethylsilane might afford a single product exclusively under the same conditions. open.ac.uk The mechanism for these transformations is often described by the Chalk-Harrod or modified Chalk-Harrod cycles, where the key steps involve oxidative addition of the Si-H bond to the metal center, insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the alkylsilane product. researchgate.net Isomerization occurs through reversible β-hydride elimination from the alkyl-metal intermediate, followed by re-addition of the metal-hydride to the newly formed double bond at a different position.

Reductive Coupling and Silicon-Silicon Bond Formation

The silicon-chlorine bond in this compound is a key functional group that enables reductive coupling reactions to form new silicon-silicon bonds. These reactions are challenging due to the high strength of the Si-Cl bond (bond dissociation energy ~110 kcal/mol) and its very negative single-electron reduction potential. acs.org Despite these challenges, electrochemical and chemical reduction methods have been developed to activate the Si-Cl bond, typically generating highly reactive silyl radical or silyl anion intermediates that can subsequently couple. acs.org

These reductive coupling methods are highly valuable for the synthesis of oligosilanes and polysilanes from readily available chlorosilane precursors. acs.org The process can be controlled to favor either homocoupling (dimerization of the same chlorosilane) or heterocoupling (coupling of two different chlorosilanes), offering a versatile route to complex silicon-based structures. acs.org

Dimerization Pathways of this compound Derivatives

The dimerization of this compound derivatives to form a 1,2-dihexyl-1,1,2,2-tetramethyldisilane involves the formation of a new Si-Si bond. This transformation is typically achieved through reductive methods that can overcome the high stability of the Si-Cl bond.

One prominent pathway is electroreductive coupling. In this method, sequential electrochemical reduction of the chlorosilane generates a silyl anion equivalent, which can then act as a nucleophile, attacking the silicon center of another chlorosilane molecule in a substitution reaction to form the disilane (B73854) product. acs.org This approach has been successfully applied to a range of chlorosilanes, demonstrating high selectivity for heterocoupling over homocoupling when a mixture of precursors is used. acs.org

Chemical reduction offers an alternative pathway. Strong reducing agents, such as alkali metals (e.g., in the Wurtz-Fittig reaction) or activated metals, can reduce the Si-Cl bond. This can proceed through single-electron transfer (SET) mechanisms, generating silyl radicals which then dimerize, or through two-electron reduction to form silyl anions that undergo nucleophilic substitution. The use of certain neutral organic reductants has also been shown to induce the dimerization of silicon species from tetrachloride precursors, indicating a potential pathway for chlorodialkylsilanes as well. mit.edu

Table 1: Examples of Reductive Si-Si Bond Formation from Chlorosilanes

| Precursor 1 | Precursor 2 | Product | Method | Finding |

| Me3SiCl | PhMe2SiCl | Me3Si-SiMe2Ph | Electroreduction | Heterocoupling is highly favored over homocoupling (>20:1 selectivity). acs.org |

| (TMS)3SiCl | Me3SiCl | (TMS)3Si-SiMe3 | Electroreduction | Even sterically hindered "supersilyl" chloride can be reduced and coupled. acs.org |

| PhMeSiCl2 | Me3SiCl | Me3Si-Si(Ph)(Me)-Cl | Electroreduction | Dichlorosilanes can act as dianion equivalents for sequential coupling. acs.org |

| SiCl4 | SiCl4 | Dimerized Silicon Species | Chemical Reduction | Reduction with a neutral organic electron donor led to Si-Si bond formation. mit.edu |

Exploration of Neutral Organic Reductants in Si-Cl Bond Reduction

Traditional methods for Si-Cl bond reduction often rely on reactive metals like sodium or zinc, which can lead to heterogeneous reaction conditions and difficulties in product purification. mit.edu The exploration of strong, neutral organic reductants offers a promising alternative for homogeneous, metal-free reduction.

One such class of reductants is bis-pyridinylidenes. These super electron donors are powerful enough to reduce challenging substrates. mit.edu Research has shown that a recently developed bis-pyridinylidene can be used as a co-reductant in nickel-catalyzed reactions and in the direct reduction of silicon tetrachloride. mit.edu While attempts to form silicon nanoparticles from SiCl4 using this reductant had limited success, the formation of dimerized silicon species was confirmed, demonstrating that the organic reductant was capable of mediating Si-Cl bond reduction and subsequent Si-Si bond formation. mit.edu

Other neutral organic reductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) are known to be powerful single-electron donors, capable of reducing various organic and organometallic species. mit.edu While its direct application to this compound is not extensively documented, its reducing power suggests potential utility in initiating the radical-based dimerization pathways mentioned previously. The key advantage of these reductants is their solubility in organic solvents, enabling homogeneous reaction conditions and potentially greater control over the reduction process.

Mechanistic Investigations of this compound Transformations

Understanding the fundamental mechanistic pathways is crucial for controlling the reactivity of this compound. The primary transformations involve the cleavage and formation of bonds at the silicon center, which can proceed through several distinct mechanisms, including σ-bond metathesis and oxidative addition/reductive elimination cycles.

σ-Bond Metathesis (SBM) Pathways

Sigma-bond metathesis (SBM) is a crucial reaction pathway in organometallic chemistry, particularly for early-transition metals in a d⁰ electron configuration (e.g., Sc(III), Zr(IV), Ta(V)) that are not suited for redox chemistry. wikipedia.orglibretexts.org The reaction involves the direct exchange of a sigma-bonded substituent on a metal complex with a sigma bond from another reagent, such as the Si-Cl or Si-C bond in this compound. wikipedia.org This process is redox-neutral, meaning the oxidation state of the metal does not change. researchgate.net

The mechanism is believed to proceed via a concerted, four-centered "kite-shaped" transition state. libretexts.org For example, in a reaction between a d⁰ metal-alkyl complex (LₙM-R) and this compound, the transition state would involve simultaneous interaction of the metal with the chlorine atom and the silicon atom with the alkyl group (R). This leads to the cleavage of the M-R and Si-Cl bonds and the formation of new M-Cl and Si-R bonds. The highly ordered nature of this transition state is supported by a characteristically negative entropy of activation. wikipedia.org While SBM involving C-H bonds is well-studied, the principles can be extended to polar Si-Cl bonds, providing a potential pathway for the catalytic functionalization of this compound without involving a change in the metal's oxidation state.

Oxidative Addition/Reductive Elimination Mechanisms

Oxidative addition (OA) and reductive elimination (RE) are fundamental steps in a vast number of catalytic cycles involving transition metals. researchgate.net These processes are the inverse of each other: OA involves the cleavage of a bond (e.g., Si-Cl) and the formation of two new bonds to a metal center, increasing the metal's oxidation state and coordination number by two. libretexts.org RE is the reverse, where two ligands are eliminated from the metal center to form a new bond, decreasing the metal's oxidation state by two. libretexts.org

For this compound, the polar Si-Cl bond is susceptible to oxidative addition to a low-valent, electron-rich metal center (e.g., Ni(0), Pd(0)). This can occur via several pathways:

Concerted Mechanism: Typically for non-polarized bonds like Si-H, but less common for Si-Cl. libretexts.org

Sₙ2-type Mechanism: The metal center acts as a nucleophile, attacking the less electronegative atom (silicon) and displacing the chloride anion, which then coordinates to the oxidized metal center. libretexts.org

Radical Mechanism: Involving single-electron transfer steps, which can be non-chain or chain-based. libretexts.org

Once the (hexyl)dimethylsilyl and chloro ligands are added to the metal, forming a higher-valent organometallic intermediate, this species can undergo further reactions (e.g., ligand exchange, migratory insertion). The catalytic cycle is often completed by a reductive elimination step. For RE to occur, the two ligands to be coupled (e.g., the silyl group and another organic fragment) must typically be in a cis orientation to each other on the metal's coordination sphere. libretexts.org This step regenerates the low-valent catalyst and releases the final functionalized silane product. Theoretical and experimental studies have shown that such OA/RE processes are viable not only for transition metals but also, in rare cases, for main group elements, highlighting the versatility of these mechanisms. researchgate.net

α-Elimination Processes

Alpha-elimination is a reaction pathway known for certain organosilicon compounds, particularly α-haloalkylsilanes, where a leaving group on silicon and a group on the α-carbon are eliminated to form a silene (a silicon-carbon double bond). For this compound, the relevant α-carbon is part of the methyl or hexyl groups. This process would require the removal of a proton from the α-carbon and the chloride from the silicon atom.

However, this pathway is not a predominant reaction for compounds like this compound under standard conditions. The primary mode of reactivity involves nucleophilic substitution at the silicon atom, replacing the chloride. thieme-connect.de The carbon-hydrogen bonds of the alkyl groups are not sufficiently acidic to be easily removed by a base to facilitate α-elimination. Instead, α-haloalkylsilanes are more commonly used as precursors for α-metalated silanes, which then exhibit their own unique reactivity. thieme-connect.de

Computational Chemistry Approaches to Reaction Intermediates and Transition States

To fully understand the reaction mechanisms of this compound, computational chemistry provides indispensable tools for exploring the energetics and structures of transient species that cannot be easily observed experimentally. sumitomo-chem.co.jp Methodologies such as Density Functional Theory (DFT) are employed to model reactions at the molecular level. sumitomo-chem.co.jpresearchgate.net

This approach allows for the mapping of the potential energy surface for a given reaction. Key components of this analysis include:

Reactants, Intermediates, and Products: The geometries and energies of all stable or semi-stable molecular entities along the reaction coordinate are calculated. A reaction intermediate is defined as a distinct molecular entity with a lifetime longer than a typical molecular vibration, formed from reactants and preceding the final products. wikipedia.org

Transition States: These are the highest energy points on the reaction path connecting reactants to intermediates or products. sumitomo-chem.co.jp Their structure and energy determine the kinetic barrier (activation energy) of a reaction step.

Computational studies can elucidate how the hexyl group influences the stability of intermediates and the energy of transition states through steric hindrance or dispersion interactions.

Table 1: Key Parameters Investigated in Computational Studies of Silane Reactivity

| Parameter | Description | Significance in Mechanism Analysis |

| Gibbs Free Energy (ΔG) | The overall energy change of a reaction step, including enthalpy and entropy, calculated for all stationary points (reactants, intermediates, transition states). | Determines the spontaneity of a reaction and the height of the activation energy barrier (ΔG‡). sumitomo-chem.co.jp |

| Bond Distances/Angles | The geometric arrangement of atoms in a calculated structure. | Reveals the extent of bond formation and cleavage in intermediates and transition states. researchgate.net |

| Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Helps analyze the nucleophilic and electrophilic character of the reacting species. researchgate.net |

| Atomic Charges (e.g., ESP) | The distribution of electron density across the molecule. | Shows how charge is redistributed during the reaction, identifying electrophilic and nucleophilic sites. researchgate.net |

Influence of Steric and Electronic Effects on Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the steric and electronic properties of its substituents. colab.ws

Electronic Effects: The silicon-chlorine bond is highly polarized, with the electronegative chlorine atom withdrawing electron density from the silicon center. This makes the silicon atom a hard electrophile. The two methyl groups are weakly electron-donating, while the hexyl group also contributes via induction. However, the dominant electronic feature is the electrophilicity conferred by the chlorine atom. Research on related hydrosilanes shows that replacing a hydrogen atom with chlorine reduces the silane's reactivity as a hydride donor by an order of magnitude, illustrating the powerful electron-withdrawing effect of chlorine. uni-muenchen.de

Steric Effects: The hexyl group imposes significant steric bulk around the silicon atom compared to smaller alkyl groups. This steric hindrance can dictate the feasibility and rate of nucleophilic attack. For bulky nucleophiles, the reaction rate may be significantly diminished. Conversely, this steric bulk can be exploited to influence the regioselectivity or stereoselectivity of reactions. colab.ws Studies on the reactivity of trialkylsilanes have shown a dramatic increase in reaction rate when increasing the size of the alkyl groups (e.g., from methyl to hexyl), a phenomenon attributed to a combination of electronic donation and steric effects that stabilize developing positive charge on the silicon in certain transition states. uni-muenchen.de For instance, in hydride transfer reactions, trihexylsilane (B1587915) is approximately two orders of magnitude more reactive than triphenylsilane. uni-muenchen.de

Table 2: Relative Reactivity of Silanes Highlighting Steric and Electronic Effects

| Silane Compound | Key Feature(s) | Relative Reactivity (Hydride Transfer) | Source(s) |

| Trimethylsilane | Small steric footprint, weak inductive donation | Baseline | uni-muenchen.de |

| Trihexylsilane | Large steric bulk, stronger inductive donation | ~7890x higher than Hexylsilane | uni-muenchen.de |

| Triphenylsilane | Steric bulk, electron-withdrawing phenyl groups | ~2 orders of magnitude less than Trihexylsilane | uni-muenchen.de |

| (Chloromethyl)dimethylsilane | Strong inductive withdrawal from chlorine | 300x less reactive than Trimethylsilane | uni-muenchen.de |

Stereochemical Control and Regioselectivity in this compound Reactions

The chloro(hexyl)dimethylsilyl moiety can be a powerful tool for controlling the outcomes of chemical reactions, either by participating directly in stereodetermining steps or by directing functionalization to specific locations within a larger molecule.

Diastereoselective Transformations

While this compound itself is achiral, it can be used to install a hexyldimethylsilyl group that directs the stereochemistry of subsequent transformations. Bulky silyl groups are known to exert significant stereocontrol in reactions such as aldol (B89426) additions and allylations. sigmaaldrich.com

In the context of intramolecular reactions, a silyl group can act as a covalent template, positioning the reacting partners in a well-defined geometry. For example, in intramolecular allylation reactions involving (α-hydroxyhexyl)dimethylallylsilane derivatives, the silicon atom can be "endocyclic" in a closed cyclic transition state. acs.org This forces the reaction to proceed through a specific conformation, leading to high diastereoselectivity. The reaction often proceeds through an acyclic antiperiplanar SE' manifold, where the bulky silyl group dictates the face of the electrophile that the nucleophile attacks, resulting in the preferential formation of one diastereomer. acs.org The significant steric demand of the hexyldimethylsilyl group can enhance this effect, leading to highly selective transformations. sigmaaldrich.com

Regioselective Functionalization Directed by the Chlorosilane Moiety

The chlorosilane moiety is the site of reaction for installing the silyl group onto a substrate, typically by reacting with a nucleophile like an alcohol to form a silyl ether. Once installed, the silyl ether group can act as a directing group for the functionalization of other parts of the molecule, particularly C-H bonds. nih.govescholarship.org

The principle of directed C-H functionalization relies on a functional group within the substrate to coordinate to a transition metal catalyst. nih.gov This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. beilstein-journals.org While many directing groups are nitrogen- or oxygen-based chelating systems, silyl ethers have also been used to direct reactions. The oxygen atom of the silyl ether can coordinate to the metal center, directing functionalization to C-H bonds at positions that would otherwise be unreactive. escholarship.org The steric and electronic properties of the substituents on the silicon, such as the hexyl and methyl groups, can further tune the selectivity of these directed reactions. umich.edu

Table 3: General Principles of Directed C-H Functionalization

| Directing Group Type | General Mechanism | Desired Outcome | Representative Metals |

| Picolinamide | N,O-chelation to catalyst, formation of a 5-membered metallacycle intermediate. | ortho-Arylation of amides | Pd, Ru, Rh |

| Aldehyde/Ketone | O-coordination to catalyst, formation of a 6-membered metallacycle intermediate. | ortho-Alkenylation | Ru |

| Silyl Ether | O-coordination to catalyst, directing functionalization to proximal C-H bonds (e.g., δ-position). | Selective Alkylation/Silylation | Rh, Ir |

Applications in Advanced Organic Synthesis

Chloro(hexyl)dimethylsilane as a Versatile Protecting Group Reagent

One of the most common applications of chlorosilanes in organic synthesis is as protecting groups for various protic functional groups. guidechem.com this compound serves as an effective reagent for the protection of reactive hydrogens on alcohols, amines, thiols, and carboxylic acids. cymitquimica.com The reaction involves the formation of a stable silyl (B83357) ether, silylamine, or silyl ester, which masks the reactivity of the original functional group. guidechem.com

The resulting hexyl(dimethyl)silyl group is analogous to other bulky silyl ethers, such as those derived from thexyldimethylchlorosilane (TDS-Cl), and exhibits significant stability across a wide range of reaction conditions. cymitquimica.com This stability allows other chemical transformations to be performed on the molecule without affecting the protected functional group. cymitquimica.com The protecting group can be selectively removed under specific conditions, often using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original functional group. guidechem.comnih.gov

| Protected Functional Group | Resulting Silyl Derivative | Key Stability Features |

| Alcohol (R-OH) | Silyl Ether (R-O-Si(CH₃)₂Hex) | Stable to a wide range of non-acidic and non-fluoride reaction conditions. cymitquimica.com |

| Amine (R-NH₂) | Silylamine (R-NH-Si(CH₃)₂Hex) | Offers robust protection for primary and secondary amines. cymitquimica.com |

| Thiol (R-SH) | Silyl Thioether (R-S-Si(CH₃)₂Hex) | Provides stable protection for mercaptans. cymitquimica.com |

| Carboxylic Acid (R-COOH) | Silyl Ester (R-COO-Si(CH₃)₂Hex) | Masks the acidity and nucleophilicity of the carboxyl group. cymitquimica.com |

Utility in Functional Group Transformations and Derivatizations

Beyond its role in protection chemistry, this compound and related silanes are instrumental in various functional group transformations. These reagents can facilitate reductions, participate in carbon-carbon bond formation, and serve as precursors for other reactive silicon-based species. chemimpex.com

While chlorosilanes themselves are not reducing agents, the broader class of organohydrosilanes are effective hydride donors for the reduction of various functional groups. gelest.com These hydrosilanes can be prepared from chlorosilanes. google.com Polymethylhydrosiloxane (PMHS), a stable and inexpensive siloxane, is widely used in conjunction with a catalyst for reductions. msu.edu For instance, the combination of PMHS with a palladium catalyst provides an efficient system for the reduction of nitroarenes to anilines. msu.edu This transformation highlights the utility of silicon hydrides in chemoselective reductions, where a nitro group can be reduced in the presence of other sensitive functionalities like ketones and aldehydes. msu.edu

| Substrate | Reagents | Product | Research Finding |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂, PMHS, aq. KF, THF | Aniline (B41778) | The nitro group was quantitatively reduced to an aniline at room temperature. msu.edu |

| 2-Nitrotoluene | 5 mol% Pd(OAc)₂, 2 equiv. PMHS, 2 equiv. aq. KF | 2-Methylaniline | The reaction gave a 70% yield of the corresponding aniline in THF. msu.edu |

| 4-Nitrobenzaldehyde | Pd(OAc)₂, PMHS, aq. KF, THF | 4-Aminobenzyl alcohol | The nitro group was preferentially reduced, though some reduction of the aldehyde also occurred. msu.edu |

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the carbon skeletons of complex molecules. rsc.org Organosilicon reagents are valuable partners in various transition metal-catalyzed cross-coupling reactions. chemscene.comnumberanalytics.com While palladium and nickel are common catalysts, reactions involving copper and iron have also been developed. chemscene.comnumberanalytics.com Silyl enol ethers, which can be readily prepared from ketones using a chlorosilane like this compound, can undergo oxidative C-C bond formation. nih.gov For example, an allyldimethylsilyl enol ether was shown to undergo an intramolecular oxidative allylation to form a new C-C bond, demonstrating a powerful method for the allylation of ketones. nih.gov

| Coupling Type | Description | Metal Catalyst |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide. Silanes can be involved in related transformations. numberanalytics.com | Palladium, Nickel numberanalytics.com |

| Heck Reaction | Couples an alkene with an organic halide or triflate. numberanalytics.com | Palladium numberanalytics.com |

| Stille Coupling | Couples an organotin compound with an organic halide. Silyl-stannanes can be used as reagents. nih.gov | Palladium nih.gov |

| Oxidative Coupling | Couples a silyl enol ether with an internal oxidant to form a C-C bond. nih.gov | (Not specified) nih.gov |

A significant application within the family of organosilicon compounds involves the use of α-haloalkylsilanes to generate α-metalated silanes. thieme-connect.de These α-silylanions are potent nucleophiles that readily react with a wide array of electrophiles. thieme-connect.de The general approach involves either the deprotonation of an α-haloalkylsilane or a metal-halogen exchange. While this compound is not an α-haloalkylsilane, understanding this chemistry is crucial as it represents a major area of silane (B1218182) reactivity. For instance, (chloromethyl)trimethylsilane is a common precursor used to generate a nucleophilic α-silyl anion, which can then be alkylated or react with carbonyl compounds. thieme-connect.de

| Starting Material | Reagent | Intermediate | Subsequent Reaction with Electrophile (E+) |

| α-Haloalkylsilane (R₃Si-CH₂X) | Strong Base (e.g., n-BuLi) | α-Silyl Anion (R₃Si-CH₂⁻ Li⁺) | Forms R₃Si-CH₂-E thieme-connect.de |

| α-Haloalkylsilane (R₃Si-CH₂X) | Metal (e.g., Mg) | Grignard Reagent (R₃Si-CH₂MgX) | Forms R₃Si-CH₂-E thieme-connect.de |

This reactivity allows for the introduction of a silylmethyl group or more complex silylated fragments into a molecule, which can be useful for subsequent transformations like the Peterson olefination. thieme-connect.de

Carbon-Carbon Bond Formation via Cross-Coupling Strategies

Incorporation into Complex Molecular Architectures

The reliability of silicon-based reagents makes them suitable for use in the multi-step synthesis of complex molecules, including natural products and their analogues. uzh.chcbijournal.com The ability to introduce a bulky silyl group for protection, which can be removed later without disturbing the rest of the molecule, is invaluable in total synthesis. nih.gov

In the synthesis of complex bioactive lipids, such as fluorinated arachidonic acid analogues, silyl protecting groups play a critical role. nih.gov A notable example is the synthesis of an intermediate for 20-fluoroarachidonic acid, where the hydroxyl group of 6-chlorohexanol was protected as its tert-butyldimethylsilyl (TBDMS) ether. nih.gov This strategy is directly analogous to how this compound would be employed. The protection step, using tert-butyldimethylchlorosilane and imidazole (B134444), proceeded in high yield (89%). nih.gov The resulting silyl ether was stable enough to allow for the subsequent conversion of the chloride to an iodide and the formation of a phosphonium (B103445) salt, key steps in constructing the carbon backbone via a Wittig reaction. nih.gov The silyl group was later cleanly removed using tetrabutylammonium fluoride (TBAF) to reveal the alcohol. nih.gov This sequence showcases how silyl protecting groups enable the selective manipulation of functional groups in the construction of complex molecular architectures. nih.gov

| Step | Precursor | Reagents | Product | Yield |

| Protection | 6-Chlorohexanol | tert-Butyldimethylchlorosilane, Imidazole, DMAP, DMF | tert-Butyl(6-chlorohexyloxy)dimethylsilane | 89% nih.gov |

| Halogen Exchange | tert-Butyl(6-chlorohexyloxy)dimethylsilane | Sodium Iodide, Acetone | tert-Butyl(6-iodohexyl-oxy)dimethylsilane | 95% nih.gov |

| Wittig Salt Formation | tert-Butyl(6-iodohexyl-oxy)dimethylsilane | Triphenylphosphine, Acetonitrile | (6-(tert-Butyldimethylsilyloxy)hexyl)triphenylphosphonium Iodide | (Not specified) nih.gov |

| Deprotection | Methyl 20-(tert-Butyldimethylsilyloxy)-eicosatetraenoate | TBAF, THF | Methyl 20-Hydroxy-eicosatetraenoate | (Not specified) nih.gov |

Role in Multi-Step Organic Synthesis Sequences

In the intricate field of multi-step organic synthesis, where complex molecules are constructed through a precise sequence of reactions, the temporary masking of reactive functional groups is a fundamental strategy. libretexts.orglittleflowercollege.edu.in This process, known as protection, prevents unintended side reactions and allows chemists to selectively manipulate different parts of a molecule. pharmafeatures.com Silyl ethers, formed by reacting an alcohol with a silyl halide, are among the most widely used protecting groups for hydroxyl (-OH) functionalities due to their ease of formation, general stability under various non-acidic and non-fluoride conditions, and reliable methods for removal (deprotection). fishersci.ca

This compound serves as a key reagent for introducing the hexyldimethylsilyl (HDMS) protecting group. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of this compound, with the concurrent elimination of hydrogen chloride, which is typically neutralized by a non-nucleophilic base like imidazole or triethylamine.

The utility of a specific silyl protecting group is determined by its stability, which is influenced by the steric bulk and electronic effects of the substituents on the silicon atom. fishersci.ca Groups with larger steric hindrance around the silicon center are more resistant to both acidic and basic cleavage, offering more robust protection. The hexyldimethylsilyl group, with its linear hexyl chain, offers a moderate level of steric bulk and increased lipophilicity compared to smaller groups like trimethylsilyl (B98337) (TMS). Its stability is intermediate, making it a strategic choice in sequences where a silyl ether more robust than a TMS ether is required, but one that can be cleaved under conditions that might leave a bulkier group, such as tert-butyldimethylsilyl (TBDMS), intact.

The relative stability of common silyl ethers is a critical consideration in synthetic planning. This hierarchy allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a strategy known as orthogonal protection.

Interactive Data Table: Comparative Stability of Silyl Ether Protecting Groups

The following table outlines the general stability trends for common silyl protecting groups under acidic and basic conditions. The stability generally increases with the steric bulk of the substituents on the silicon atom.

| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Typical Deprotection Reagents |

| Trimethylsilyl | TMS | Low | Low | K₂CO₃ in MeOH; Acetic Acid |

| Triethylsilyl | TES | Low-Medium | Medium | Acetic Acid; HF-Pyridine |

| Hexyldimethylsilyl | HDMS | Medium | Medium | TBAF; Acetic Acid |

| tert-Butyldimethylsilyl | TBDMS | Medium-High | Medium-High | TBAF; CSA in MeOH |

| Triisopropylsilyl | TIPS | High | Very High | TBAF; HF-Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | Very High | High | TBAF; HF-Pyridine |

| Data compiled from established principles in organic synthesis. fishersci.caorganic-chemistry.org |

Beyond its role as a protecting group, this compound is also employed to introduce the hexyldimethylsilyl moiety into target structures to permanently modify their chemical properties. chemimpex.comnetascientific.com This is particularly relevant in the synthesis of specialized pharmaceuticals and agrochemicals where the introduction of a lipophilic silicon-containing group can enhance membrane permeability, modify metabolic profiles, or improve formulation characteristics. chemimpex.com

Development of Novel Reagents and Catalysts Using this compound Scaffolds

The utility of this compound extends beyond its direct application as a protecting or derivatizing agent; it also serves as a versatile chemical scaffold for the construction of more complex and functionally sophisticated molecules, such as specialized ligands for catalysis and novel organometallic reagents. orgsyn.org The reactive Si-Cl bond allows for the covalent attachment of the hexyldimethylsilyl group to various molecular frameworks, thereby imparting unique steric and electronic properties.

In the realm of catalysis, the performance of a transition metal catalyst is intimately linked to the structure of its coordinating ligands. nih.govnih.gov These ligands modulate the metal center's reactivity, selectivity, and solubility. This compound can be used as a building block to synthesize ligands functionalized with a hexyldimethylsilyl moiety. For instance, the scaffold can be attached to multidentate ligand backbones, such as those based on bipyridines, phosphines, or N-heterocyclic carbenes (NHCs). nih.govrsc.org The introduction of the hexyl group can enhance the catalyst's solubility in nonpolar organic solvents, which is advantageous for many homogeneous catalytic processes. Furthermore, the steric profile of the hexyldimethylsilyl group can influence the stereochemical outcome of asymmetric reactions. livrosgratis.com.br

Research has demonstrated the principle of using simpler chlorosilanes as precursors for more elaborate reagents. For example, chloro(chloromethyl)dimethylsilane (B161097) is a known starting material for producing other useful organosilicon reagents. orgsyn.orgresearchgate.net Following this logic, this compound can be envisioned as a starting point for a variety of novel structures. By reacting it with appropriate multifunctional molecules, a range of tailored reagents and catalyst precursors can be synthesized.

Interactive Data Table: Plausible Reagents and Catalysts Derived from a this compound Scaffold

This table presents hypothetical examples of advanced reagents and catalyst ligands that could be synthesized using this compound as a starting scaffold, based on established chemical principles.

| Class | Plausible Structure | Potential Application | Rationale for Hexyldimethylsilyl Group |

| Functionalized Phosphine (B1218219) Ligand | PPh₂(CH₂)₃SiMe₂Hex | Homogeneous Catalysis (e.g., Cross-Coupling) | Enhances solubility in nonpolar media; provides steric influence at the metal center. |

| Modified NHC Precursor | Imidazolium salt with -N-(CH₂)₃SiMe₂Hex | Organocatalysis; Ligand for Transition Metals | Modulates steric and electronic properties of the resulting NHC catalyst. |

| Silyl-Functionalized Porphyrin | Porphyrin with -SiMe₂Hex side chains | Oxidation Catalysis; Biomimetic Systems | Increases lipophilicity, potentially facilitating reactions in membrane-like environments. |

| Reagent for Derivatization | Hex-SiMe₂-(CH₂)₂-N₃ (Azide) | Bioconjugation via Click Chemistry | Introduces a silyl group for detection or modified properties alongside a reactive handle. |

| Structures and applications are illustrative, based on analogous chemical systems. rsc.org |

The development of such tailored molecules is a key area of chemical research aimed at creating more efficient and selective synthetic methodologies. The hexyldimethylsilyl scaffold provides a synthetically accessible tool for fine-tuning the properties of reagents and catalysts to meet the specific demands of challenging organic transformations.

Applications in Materials Science and Polymer Chemistry

Synthesis of Organosilicon Polymers and Oligomers

Chloro(hexyl)dimethylsilane functions as a critical building block in the synthesis of various organosilicon polymers and oligomers. Its primary role is often as a monofunctional reagent, which allows for the controlled termination of growing polymer chains, thereby regulating the molecular weight and structure of the final polymer.

In the synthesis of polysilanes, which are polymers with a silicon backbone (Si-Si), this compound can be used as a chain-capping agent. In reactions like the Wurtz-type coupling of dichlorosilanes, the addition of a monochlorosilane such as this compound terminates the polymerization, leading to the formation of polysilane oligomers or polymers with controlled chain lengths. scirp.org This control is crucial for tailoring the electronic and optical properties of polysilanes. pbworks.com

For polysiloxanes (silicones), which feature a backbone of repeating Si-O units, this compound is a key precursor. The synthesis typically involves the hydrolysis of chlorosilanes. researchgate.netwikipedia.org The silicon-chlorine bond in this compound is readily hydrolyzed to form a silanol (B1196071) (Si-OH) group. This silanol can then undergo condensation with other silanols or with Si-Cl groups to form stable siloxane bonds (Si-O-Si). researchgate.net When co-hydrolyzed with dichlorosilanes, this compound acts as a chain-terminating unit, preventing the formation of infinitely long polymer chains and yielding polydimethylsiloxanes (PDMS) of specific viscosities and properties. wikipedia.org This process allows for the synthesis of linear or branched silicone fluids, elastomers, and resins. wikipedia.org

Table 1: Role of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Key Reaction | Resulting Structure |

|---|---|---|---|

| Polysilanes | Chain-terminating agent | Wurtz-type coupling | Controlled molecular weight polysilanes |

This compound can serve as a synthon, or a synthetic building block, for more complex polymer precursors. One such application is in the pathway to creating novel poly(silylenearylenes). researchgate.net These polymers contain alternating silylene and aromatic (e.g., phenylene) units in their backbone. The synthesis can involve intermediates known as silyl (B83357) triflates, which are highly reactive. researchgate.net

A potential synthetic route involves first reacting this compound with a di-Grignard reagent of a phenylene compound to form a phenylene-bridged disilane (B73854). Subsequently, the chloro groups on the silicon atoms can be converted to triflate ([SO₃CF₃]) groups. These resulting phenylenebis(silanediyl triflates) are valuable bifunctional monomers that can be reacted with various dinucleophiles to construct regularly alternating poly(silylenearylene) copolymers. researchgate.net The hexyl groups, originating from the initial chlorosilane, remain as side chains on the silicon atoms, influencing the solubility and thermal properties of the final polymer. researchgate.net

Dehydrocoupling Catalysis for Si-Si Bond Formation in Polymeric Systems

Functionalization of Polymer Backbones and Surfaces

The reactivity of the Si-Cl bond makes this compound an effective agent for modifying the surfaces of materials and the structure of existing polymers. chemimpex.com

This compound is used to graft (hexyl)dimethylsilyl groups onto the surfaces of both inorganic substrates and organic polymers. chemimpex.comresearchgate.net This process, often termed "grafting to," involves the chemical reaction between the chlorosilane and reactive functional groups on the polymer backbone, such as hydroxyl (-OH) or amine (-NH₂) groups. nih.govgoogle.com For example, a polymer with surface hydroxyl groups can react with this compound, forming a stable covalent bond (Si-O-Polymer) and releasing hydrochloric acid (HCl) as a byproduct. This method effectively anchors the silane (B1218182) moiety to the polymer chain. google.com This surface modification is a powerful tool for creating organic-inorganic hybrid materials. researchgate.net

Table 2: Grafting Reaction of this compound

| Polymer Substrate | Reactive Group on Polymer | Silane Reagent | Resulting Bond | Application |

|---|---|---|---|---|

| Organic Polymer (e.g., Polyvinyl alcohol) | Hydroxyl (-OH) | This compound | Si-O-Polymer | Surface Modification |

The grafting of (hexyl)dimethylsilyl moieties onto polymer surfaces or backbones significantly alters their properties. netascientific.com A primary outcome is the enhancement of hydrophobicity, or water repellency. chemimpex.comnetascientific.com The nonpolar hexyl and dimethylsilyl groups create a low-energy surface that repels water, which is crucial for developing durable and weather-resistant coatings and materials. chemimpex.com

This modification can also improve:

Adhesion: When used as a coupling agent, it can improve the bond between organic polymers and inorganic fillers or substrates, leading to composite materials with enhanced mechanical strength. chemimpex.comnetascientific.com

Chemical Resistance: The siloxane bonds formed during grafting are chemically stable, and the hydrocarbon layer provides a barrier against chemical attack. netascientific.com

Compatibility: The hexyl group enhances the compatibility of the modified polymer with organic matrices and solvents. chemimpex.com

These enhanced properties are highly valued in industries such as automotive and construction, where materials are frequently exposed to harsh environmental conditions. chemimpex.comnetascientific.com

Grafting of Silane Moieties onto Organic Polymers

Fabrication of Advanced Functional Materials

This compound serves as a versatile reagent and precursor in the fabrication of a variety of advanced functional materials. Its unique combination of a reactive chloro group and a flexible hexyl chain allows for its incorporation into diverse molecular architectures, leading to materials with tailored properties for specific high-performance applications in materials science and polymer chemistry.

Synthesis of Silicon Naphthalocyanine Derivatives

In the field of photodynamic therapy (PDT), silicon naphthalocyanines are investigated as far-red-shifted photosensitizers. The properties and efficacy of these molecules can be finely tuned by modifying the axial ligands attached to the central silicon atom. This compound and related long-chain chlorosilanes are key reagents in this functionalization process.

Detailed research findings show that bis(tri-n-hexylsiloxy)silicon 2,3-naphthalocyanine can be prepared through the substitution of a bis(hydroxy)silicon naphthalocyanine precursor. nih.gov The reaction involves refluxing the dihydroxy precursor with a corresponding chlorosilane, such as tri-n-hexylchlorosilane, in the presence of a base like dry pyridine. dtic.mil This synthetic strategy allows for the introduction of two tri-n-hexylsiloxy groups as axial ligands. nih.govdtic.mil The presence of these bulky, lipophilic hexyl-containing groups significantly enhances the solubility of the naphthalocyanine macrocycle in organic solvents, which is crucial for processing and formulation. dtic.mil

These derivatives exhibit strong optical absorption in the near-infrared region (around 780 nm), a wavelength range where biological tissues have optimal transparency, making them suitable for PDT applications. nih.gov The nature of the axial siloxy ligand has been shown to be critical for optimizing the photodynamic efficacy of the final compound. nih.gov

Table 1: Synthesis and Properties of Axially Substituted Silicon Naphthalocyanines

| Compound Name | Precursors | Key Synthesis Step | Absorption Maximum (λmax) | Reference |

| Bis(tri-n-hexylsiloxy)silicon 2,3-naphthalocyanine | SiNc(OH)₂, Tri-n-hexylchlorosilane | Substitution reaction in refluxing pyridine | ~780 nm | nih.govdtic.mil |

| Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine | SiNc(OH)₂, Chloro(dimethyl)thexylsilane | Substitution reaction with the corresponding chlorosilane | ~780 nm | nih.gov |

Preparation of Cyclodextrin (B1172386) Derivatives for Specific Applications

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with various guest molecules. google.com Chemical modification of cyclodextrins is a key strategy to enhance their properties and tailor them for specific applications, such as drug delivery. Silanes, including this compound, are employed to functionalize cyclodextrins, creating derivatives with unique characteristics. google.com

The reaction of this compound with the hydroxyl groups on the cyclodextrin rim results in the formation of silyl ether linkages. This process attaches a hexyl(dimethyl)silyl group to the CD structure. The introduction of the hydrophobic hexyl chain transforms the native hydrophilic cyclodextrin into an amphiphilic molecule. nih.gov These amphiphilic cyclodextrin derivatives have the ability to self-assemble in aqueous solutions. nih.gov For instance, a hexyl-substituted β-cyclodextrin amphiphile can form nanoparticles capable of encapsulating photoactive molecules for photodynamic therapy applications. nih.gov The functionalization allows for improved interaction with biological membranes and the creation of novel supramolecular drug delivery systems. nih.gov

Table 2: Methods for Preparation of Cyclodextrin Derivatives

| Derivative Type | General Method | Role of this compound | Potential Application | Reference |

| Amphiphilic Cyclodextrin | Functionalization of CD hydroxyl groups | Provides a hydrophobic hexyl chain via silylation | Self-assembling nanoparticles for drug delivery | nih.gov |

| Silane-Cyclodextrin Complexes | Direct complexation or covalent bonding | Acts as the silane component for functionalization | Surface modification, specialized carriers | google.com |

Exploration in the Synthesis of Conjugated Materials

Conjugated polymers are a class of materials characterized by a backbone of alternating single and multiple bonds, leading to delocalized π-electrons and unique electronic and optical properties. The solubility and processability of these polymers are critical for their application in electronic devices. Attaching flexible alkyl side chains, such as hexyl groups, is a common and effective strategy to improve their solubility in organic solvents.

In the synthesis of polysilanes, which are polymers with a backbone of silicon atoms, hexyl groups are often incorporated. Poly(di-n-hexylsilane) (PDHS) is a well-studied example synthesized through Wurtz-type reductive coupling of the corresponding dichlorosilane (B8785471) monomer. acs.org The hexyl side chains prevent the rigid polymer backbone from aggregating excessively, rendering the material solution-processable. acs.org

Similarly, in the synthesis of other important conjugated polymers like polythiophenes, hexyl groups are widely used. Poly(3-hexylthiophene) (P3HT) is one of the most common materials in organic electronics, valued for its good processability and high charge carrier mobility. nih.gov While the primary monomer for P3HT is typically a halogenated hexylthiophene, the broader field of organometallic polycondensation offers various strategies where silicon-containing reagents can be used. nih.gov The use of precursors like this compound can be explored for introducing silyl-functionalized or hexyl-functionalized groups into conjugated polymer systems to tune their electronic structure, morphology, and solubility.

Table 3: Examples of Hexyl-Substituted Conjugated Polymers

| Polymer Name | Monomer Type (Example) | Role of Hexyl Group | Synthesis Method (Example) | Reference |

| Poly(di-n-hexylsilane) (PDHS) | Di(n-hexyl)dichlorosilane | Enhances solubility and processability | Wurtz-type reductive coupling | acs.org |

| Poly(3-hexylthiophene) (P3HT) | 2-bromo-3-hexylthiophene | Enhances solubility and influences film morphology | Kumada catalyst-transfer polycondensation | nih.gov |

Precursors for Silicon Nanoparticle Synthesis

Silicon nanoparticles (SiNPs) are of great interest due to their potential applications in optoelectronics, bio-imaging, and energy storage, stemming from their size-dependent quantum confinement effects. The synthesis of stable, functionalized SiNPs is crucial for their practical use. Organosilanes, including this compound, can act as precursors or surface-modifying agents in their fabrication.

One method involves the surface functionalization of pre-formed nanoparticles. For instance, silica (B1680970) (SiO₂) nanoparticles synthesized via the sol-gel method possess surface silanol (Si-OH) groups. mdpi.com These groups can be reacted with chlorosilanes, like this compound, to graft hexyl(dimethyl)silyl moieties onto the nanoparticle surface. researchgate.net This surface modification can impart hydrophobicity and improve the dispersion of the nanoparticles in non-polar matrices.

Another approach is the direct synthesis of functionalized nanoparticles. A mechanochemical method using high-energy ball milling can produce chloroalkyl-functionalized silicon nanoparticles by milling a silicon precursor with specific reagents in hexene or hexyne. researchgate.net A prominent two-step solution-phase synthesis involves the reduction of a silicon tetrahalide, such as silicon tetrachloride (SiCl₄), to produce halide-terminated silicon nanocrystals. google.com These reactive nanocrystals can then be functionalized by reaction with various reagents, including organolithium or Grignard reagents, to attach desired surface groups. google.com In this context, a hexyl-containing Grignard or lithium reagent derived from a hexyl halide could be used, or a reagent like this compound could be explored for surface passivation in related synthetic strategies.

Table 4: Synthesis Approaches for Functionalized Silicon-Based Nanoparticles

| Synthesis Method | Precursor Example(s) | Role of Hexyl-Containing Silane | Nanoparticle Type | Reference |

| Sol-Gel with Post-Functionalization | TEOS, Sodium Silicate | Surface modification agent to attach hexyl groups | Silica (SiO₂) Nanoparticles | mdpi.comresearchgate.net |

| Two-Step Reduction & Functionalization | Silicon tetrachloride (SiCl₄), n-butyllithium | Potential surface terminating agent | Crystalline Silicon Nanoparticles | google.com |

| Mechanochemical Synthesis | Silicon wafers, 6-chloro-1-hexyne, hexene | Related compounds used to create functionalized surfaces | Functionalized Silicon Nanoparticles | researchgate.net |

Advanced Analytical Techniques for Characterization of Chloro Hexyl Dimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.nettcichemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Chloro(hexyl)dimethylsilane. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete structural map can be constructed.

Proton (¹H) NMRrsc.org

Proton NMR provides information about the hydrogen atoms within the molecule, revealing their chemical environment and connectivity. In this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the dimethylsilyl group and the hexyl chain.

The two methyl groups attached directly to the silicon atom are chemically equivalent and thus produce a single, sharp singlet in the upfield region of the spectrum, typically around 0.4-0.6 ppm. chemicalbook.com The protons on the hexyl chain appear as a series of multiplets. The methylene (B1212753) group adjacent to the silicon atom (α-CH₂) is expected to resonate at a slightly higher chemical shift than the other methylene groups due to the influence of the electropositive silicon atom. The terminal methyl group (CH₃) of the hexyl chain will appear as a triplet in the most upfield portion of the alkyl region.

Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si-(CH₃)₂ | ~ 0.55 | Singlet |

| Si-CH₂- | ~ 0.90 | Triplet |

| -(CH₂)₄- | ~ 1.30 | Multiplet |

Note: These are estimated values and can be influenced by the solvent and experimental conditions. pitt.eduresearchgate.net

Carbon-13 (¹³C) NMRtcichemicals.com

Carbon-13 NMR offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for the unambiguous assignment of the entire carbon framework.

The two methyl carbons bonded to the silicon atom are equivalent and appear as a single peak in the upfield region. The six carbon atoms of the hexyl chain will each produce a separate signal, with their chemical shifts influenced by their position relative to the silicon atom. The carbon atom directly bonded to silicon (C1) will be the most deshielded of the hexyl chain carbons.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Si-(CH₃)₂ | ~ 1.5 |

| C1 (Si-CH₂) | ~ 18.0 |

| C2 | ~ 33.5 |

| C3 | ~ 31.8 |

| C4 | ~ 22.9 |

| C5 | ~ 22.5 |

Note: These are estimated values based on typical ranges for alkylsilanes. bhu.ac.inresearchgate.net

Silicon-29 (²⁹Si) NMR

Silicon-29 NMR is a highly specific technique for analyzing organosilicon compounds, providing direct information about the chemical environment of the silicon atom. researchgate.netuq.edu.au The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups, one hexyl group, and one chlorine atom. The presence of the electronegative chlorine atom causes a significant downfield shift compared to tetraalkylsilanes. The expected ²⁹Si chemical shift for this compound would be in the range typical for chlorodialkyl(alkyl)silanes, which is approximately +30 to +35 ppm. researchgate.net This technique is invaluable for monitoring reactions involving the Si-Cl bond.

Two-Dimensional NMR Techniques (e.g., NOESY, HMQC)tcichemicals.com

Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals from 1D spectra and understanding spatial relationships. numberanalytics.comhuji.ac.ilwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. For this compound, an HSQC or HMQC spectrum would show correlations between the protons of each methylene and methyl group and their corresponding carbon signals in the ¹³C spectrum, confirming the assignments. wikipedia.orgohiolink.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity. A NOESY spectrum could show correlations between the protons of the dimethylsilyl group and the α-methylene protons of the hexyl chain, confirming their spatial arrangement around the silicon atom. ohiolink.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. copbela.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational modes include:

C-H stretching: Strong absorptions from the methyl and methylene groups of the hexyl and dimethylsilyl moieties appear in the 2850-2960 cm⁻¹ region. libretexts.org

C-H bending: Vibrations for methyl and methylene groups are observed in the 1375-1465 cm⁻¹ range.

Si-C stretching: A characteristic absorption for the Si-C bond is typically found in the 700-850 cm⁻¹ region.

Si-Cl stretching: The presence of the silicon-chlorine bond is confirmed by a distinct absorption band in the 450-650 cm⁻¹ range. mpg.de

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 |

| CH₂ | Bending (Scissoring) | ~ 1465 |

| CH₃ | Bending (Umbrella) | ~ 1375 |

| Si-CH₃ | Rocking | ~ 800-840 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which provides further structural confirmation. The molecular weight of this compound (C₈H₁₉ClSi) is 178.77 g/mol . chemscene.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common fragmentation pathway for dimethylsilyl compounds is the loss of a methyl group, leading to a stable silylium (B1239981) ion. nih.govresearchgate.net

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 178/180 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 163/165 | [M - CH₃]⁺ (Loss of a methyl group) |

| 93/95 | [Si(CH₃)₂Cl]⁺ (Loss of the hexyl radical) |

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for fragments containing the chlorine atom. The base peak in the spectrum is often the [M - CH₃]⁺ ion at m/z 163/165.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This powerful hybrid method combines the exceptional separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. scioninstruments.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a capillary column. thermofisher.com The separation of components within the mixture is achieved based on their differential partitioning between the mobile gas phase and a stationary phase coated on the column walls. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its preliminary identification. thermofisher.com

Following separation in the GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a molecular ion (the intact molecule with one electron removed) and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the compound by comparing it to spectral libraries. scioninstruments.commdpi.com

GC-MS is invaluable for both qualitative and quantitative analysis. mdpi.com It can be used to:

Identify this compound and its reaction byproducts with high confidence.

Quantify the purity of a sample by measuring the relative peak areas of the main component and any impurities.

Detect and identify trace-level contaminants in a sample. thermofisher.com

The technique's high sensitivity and specificity make it an essential tool in quality control and research involving organosilanes. scioninstruments.commdpi.com

| Parameter | Description | Relevance to this compound Analysis |

| Injector Temperature | The temperature at which the sample is vaporized. | Must be high enough to ensure complete volatilization of this compound without causing thermal degradation. |

| Column Stationary Phase | The coating inside the capillary column that interacts with the analytes. | A non-polar or mid-polar stationary phase is typically suitable for separating organosilanes based on their boiling points and polarities. |

| Oven Temperature Program | The temperature gradient applied to the column during the analysis. | A programmed ramp allows for the efficient separation of compounds with a range of boiling points, from volatile starting materials to higher-boiling derivatives. |

| Ionization Method | The technique used to generate ions in the mass spectrometer (e.g., Electron Ionization). | EI is effective for creating reproducible fragmentation patterns for library matching and structural elucidation of this compound and its fragments. |

| Mass Analyzer Mode | The method of data acquisition (e.g., Full Scan or Selected Ion Monitoring). | Full scan mode is used for identifying unknown compounds, while SIM mode provides higher sensitivity for quantifying known analytes like this compound. thermofisher.com |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

While GC-MS is a powerful tool for identification, standalone Gas Chromatography (GC) with a less complex detector, such as a Flame Ionization Detector (FID), is a robust and efficient method for routine purity assessment and reaction monitoring. researchgate.net The purity of carrier gases like hydrogen, helium, and nitrogen is critical for achieving reliable and reproducible GC results, as impurities can lead to baseline noise, peak tailing, and reduced detector sensitivity. organomation.com